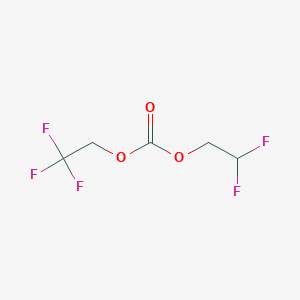![molecular formula C10H12N2O3S B2851173 [(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid CAS No. 1210-67-9](/img/structure/B2851173.png)
[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid” is a derivative of quinazolinone . It is related to the compound “(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea”, which has a molecular weight of 224.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H12N4OS . The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2, (H4,10,11,12,13,14,15) .Chemical Reactions Analysis
The compound is used as an inhibitor that targets the hemopexin-like domain of MMP-9 . It disrupts MMP-9 homodimerization and prevents the association of proMMP-9 with both α4β1 integrin and CD44 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 224.29 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Bonanomi and Palazzo (1977) described the isolation and identification of several ethyl esters derived from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate, which are structurally related to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. This work discussed the mechanism of their formation, particularly focusing on the ring enlargement from indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
- Reddy et al. (2012) conducted a study on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, resulting in a compound structurally similar to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. They also discussed the eco-friendly solvents and green conditions used in their synthesis process (Reddy, Naidu, & Dubey, 2012).
Potential Biological Activities
- Nguyen et al. (2019) synthesized and studied the cytotoxic activity of compounds, including ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates potential applicability in cancer research (Nguyen et al., 2019).
- A study by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, related to the chemical structure of interest, and their potential as antimicrobial agents, indicating a potential application in the development of new antibiotics (Desai, Shihora, & Moradia, 2007).
Mecanismo De Acción
Target of Action
Related compounds such as 5-oxo-hexahydroquinoline have been synthesized and assessed for different biological activities
Biochemical Pathways
Related compounds have been shown to exhibit a broad range of pharmacological and biological significance . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, and more . The specific effects of this compound require further investigation.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPZLASCIYOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
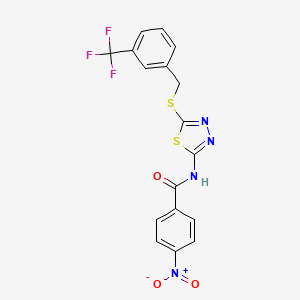
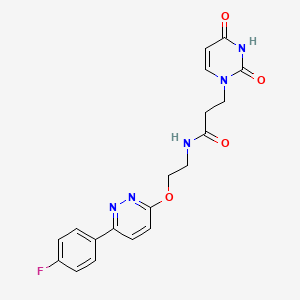




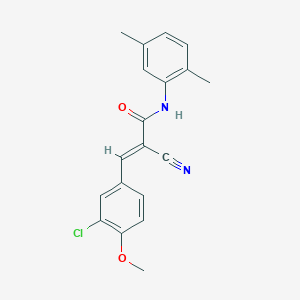
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
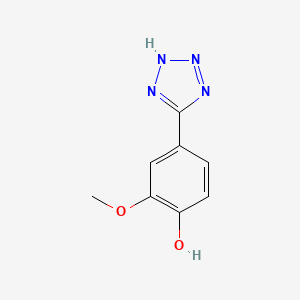
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
